N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide
CAS No.:
Cat. No.: VC11049050
Molecular Formula: C13H8ClFN2O3
Molecular Weight: 294.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClFN2O3 |
|---|---|
| Molecular Weight | 294.66 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C13H8ClFN2O3/c14-11-7-9(3-6-12(11)15)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18) |
| Standard InChI Key | XWJPFTGHAHKVPL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Introduction
N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide is an organic compound classified as an aromatic amide. It features a benzamide moiety with a nitro group and a phenyl ring substituted with both chloro and fluoro groups. The presence of these halogen substituents enhances its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and material science.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid or its derivatives with 3-chloro-4-fluoroaniline. The specific conditions and reagents may vary depending on the desired purity and yield.
Biological Activities and Potential Applications
Research indicates that N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The unique combination of halogen and nitro groups contributes to its interaction with specific molecular targets, enhancing its binding affinity to enzymes or receptors involved in disease processes.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Inhibiting bacterial growth |
| Anticancer | Targeting cancer cells |
Interaction Studies
Interaction studies focus on understanding how N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide binds to biological targets. These studies are crucial for elucidating its pharmacological potential. The compound engages in various interactions at the molecular level, including hydrogen bonding and pi-pi stacking interactions, which can inform modifications to enhance its efficacy against specific pathogens or cancer cells.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide, but the unique combination of chlorine, fluorine, and nitro groups imparts distinct chemical and physical properties.
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-4-nitrobenzamide | Contains a methyl group instead of fluorine | Potentially different biological activity due to methyl substitution |
| N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | Additional sulfonamide group | Enhanced solubility and possible different interaction profiles |
| 4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide | Different nitro position | Variation in reactivity and biological properties |
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